(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16700717
InChI: InChI=1S/C8H13NO2/c10-8(11)5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7+
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

CAS No.:

Cat. No.: VC16700717

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name (1S,5R)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Standard InChI InChI=1S/C8H13NO2/c10-8(11)5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7+
Standard InChI Key VVZNPWRETVLXPA-DGUCWDHESA-N
Isomeric SMILES C1C[C@H]2CC(C[C@@H]1N2)C(=O)O
Canonical SMILES C1CC2CC(CC1N2)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

The molecular architecture of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is defined by its bicyclic core, which consists of a seven-membered ring system fused to a five-membered ring. The nitrogen atom occupies the 8-position, while the carboxylic acid group is situated at the 3-position. The stereochemical configuration (1R,3S,5S) ensures distinct spatial orientation, influencing its interactions with biological targets.

Molecular Formula: C8H13NO2\text{C}_8\text{H}_{13}\text{NO}_2
Molecular Weight: 155.19 g/mol
IUPAC Name: (1R,3S,5S)-8-Azabicyclo[3.2.1]octane-3-carboxylic acid

The bicyclic scaffold’s rigidity and stereochemistry make it a valuable template for drug discovery, particularly in designing ligands for neurotransmitter receptors .

Synthetic Methodologies

Enantioselective Construction of the Bicyclic Core

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has been achieved through asymmetric methodologies to control stereochemistry. A review by Organic & Biomolecular Chemistry highlights two primary strategies :

  • Desymmetrization of Tropinone Derivatives: Starting from achiral tropinone, enzymatic or chemical resolution yields enantiomerically pure intermediates.

  • Cyclization of Acyclic Precursors: Chiral auxiliaries or catalysts induce stereocontrol during ring-forming reactions.

For example, a key intermediate in synthesizing derivatives involves hydrogenation and protection steps. A procedure adapted from ChemicalBook demonstrates:

  • Hydrogenolysis: Benzyl-protected precursors are subjected to hydrogen gas (55 psi) over palladium hydroxide catalyst in ethanol/water, achieving deprotection.

  • Carbamate Formation: Reaction with di-tert-butyl dicarbonate in dioxane/NaOH yields protected amines, facilitating further functionalization.

Representative Synthesis:

(3-endo)-8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl methanolH2/Pd(OH)2Deprotected AmineBoc2OProtected Intermediate\text{(3-endo)-8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl methanol} \xrightarrow{\text{H}_2/\text{Pd(OH)}_2} \text{Deprotected Amine} \xrightarrow{\text{Boc}_2\text{O}} \text{Protected Intermediate}

Yield: 81% .

Physicochemical Properties

The compound’s physicochemical profile is critical for drug-likeness and bioavailability:

PropertyValue
LogP0.57 (predicted)
Rotatable Bonds3
Hydrogen Bond Donors1
Polar Surface Area75 Ų

These properties suggest moderate lipophilicity and favorable membrane permeability, aligning with central nervous system (CNS) drug criteria .

Industrial and Research Applications

Organic Synthesis

The compound serves as a chiral building block for complex molecules. Its rigid structure aids in constructing pharmacophores with defined stereochemistry.

Material Science

Functionalized derivatives are explored for catalytic applications, leveraging the nitrogen atom’s coordination capacity .

Comparison with Structural Analogues

CompoundKey Differences
(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octan-2-oneOxygen substitution alters electronic properties
8-Azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl esterEsterification enhances lipophilicity

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